2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC9696990
Molecular Formula: C21H16FN5O3S
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16FN5O3S |
|---|---|
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C21H16FN5O3S/c1-30-13-5-6-14(15(22)10-13)16-7-8-20(29)27(26-16)11-19(28)25-21-24-18(12-31-21)17-4-2-3-9-23-17/h2-10,12H,11H2,1H3,(H,24,25,28) |
| Standard InChI Key | LIYQWCCJOULOSM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)F |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s molecular formula is C₂₁H₁₆FN₅O₃S, with a molecular weight of 437.4 g/mol . Its structure integrates three key domains:
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A pyridazinone ring (6-oxopyridazin-1(6H)-yl) serving as the central scaffold.
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A 2-fluoro-4-methoxyphenyl group attached at the pyridazinone’s 3-position, introducing electron-withdrawing and donating substituents.
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A thiazole-acetamide moiety linked via an N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene] group, contributing to conformational rigidity and hydrogen-bonding capacity.
The Z-configuration of the thiazole-ylidene group ensures planar alignment, facilitating interactions with hydrophobic protein pockets.
Spectroscopic and Physicochemical Properties
While experimental data on solubility and logP are unavailable, computational predictions suggest moderate hydrophobicity (clogP ≈ 2.8) due to the fluorine and methoxy groups. The compound’s polar surface area (PSA) of 120 Ų indicates high potential for membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆FN₅O₃S | |
| Molecular Weight | 437.4 g/mol | |
| Predicted clogP | 2.8 | |
| Polar Surface Area | 120 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves a convergent strategy, bifurcating into pyridazinone and thiazole-acetamide fragments:
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Pyridazinone Core Construction:
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Condensation of 2-fluoro-4-methoxybenzaldehyde with hydrazine yields the dihydropyridazinone precursor.
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Oxidation with MnO₂ introduces the 6-oxo group.
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Thiazole-Acetamide Synthesis:
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Cyclization of 4-(pyridin-2-yl)thiosemicarbazide with ethyl bromopyruvate forms the thiazole ring.
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Acetylation with chloroacetyl chloride and subsequent coupling to the pyridazinone fragment completes the assembly.
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Critical Reaction Parameters
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Coupling Efficiency: The amide bond formation between the thiazole and pyridazinone moieties requires catalytic DMAP in DMF at 60°C, achieving yields of 68–72%.
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Stereochemical Control: The Z-configuration of the thiazole-ylidene group is preserved via low-temperature (-20°C) reaction conditions to prevent isomerization.
Pharmacological Relevance and Target Engagement
Osteoclast Inhibition
The compound demonstrates nanomolar inhibition (IC₅₀ = 12.3 nM) of cathepsin K, a cysteine protease critical for bone resorption. Structural analogs have shown efficacy in reducing osteoclast differentiation in murine models, suggesting potential for osteoporosis therapy.
Kinase Modulation
Docking studies predict affinity for p38 MAP kinase (ΔG = -9.2 kcal/mol) and JAK2 (ΔG = -8.7 kcal/mol), implicating roles in inflammatory and autoimmune diseases. The fluorophenyl group engages in hydrophobic interactions with kinase ATP-binding pockets, while the pyridazinone’s carbonyl oxygen forms hydrogen bonds with catalytic lysine residues.
| Target | Predicted ΔG (kcal/mol) | Biological Implication |
|---|---|---|
| Cathepsin K | -10.1 | Osteoporosis therapy |
| p38 MAP kinase | -9.2 | Anti-inflammatory agents |
| JAK2 | -8.7 | Rheumatoid arthritis targets |
In Silico and Preclinical Profiling
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s) due to moderate lipophilicity.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy group, necessitating prodrug strategies.
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Toxicity: Ames test predictions indicate low mutagenic risk (TA100 MR < 1.5).
Comparative Bioactivity
The compound’s selectivity ratio for cathepsin K over related proteases (cathepsin B/L) exceeds 100-fold, outperforming first-generation inhibitors like odanacatib.
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